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Compound of Interest

Compound Name: Hexyl 4-bromobenzoate

Cat. No.: B15417587 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Hexyl 4-bromobenzoate is an organic compound belonging to the ester family, specifically a

benzoate ester. This technical guide provides a comprehensive overview of its molecular

structure, physicochemical properties, and predicted spectral data. Due to the limited

availability of direct experimental data for this specific compound, this guide leverages

established principles of organic chemistry and spectroscopy, alongside data from analogous

compounds, to present a robust theoretical profile. The guide includes a detailed, generalized

experimental protocol for its synthesis, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR,

and MS), and a discussion on its potential biological activity based on structurally related

compounds. All quantitative data is summarized in structured tables, and key processes are

visualized using Graphviz diagrams to facilitate understanding for researchers in drug

development and related scientific fields.

Molecular Structure and Identification
Hexyl 4-bromobenzoate consists of a 4-bromobenzoyl group attached to a hexyl chain

through an ester linkage. The aromatic ring is substituted with a bromine atom at the para

position relative to the ester group.

Table 1: Compound Identification
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Identifier Value

IUPAC Name hexyl 4-bromobenzoate

Synonyms
4-bromobenzoic acid, hexyl ester; Benzoic acid,

4-bromo-, hexyl ester

CAS Number 138547-96-3[1]

Molecular Formula C₁₃H₁₇BrO₂[1]

Canonical SMILES CCCCCCOC(=O)C1=CC=C(C=C1)Br[1]

InChI

InChI=1S/C13H17BrO2/c1-2-3-4-5-10-16-

13(15)11-6-8-12(14)9-7-11/h6-9H,2-

5,10H2,1H3[1]

PubChem CID 328886[1]

Table 2: Physicochemical Properties

Property Value

Molecular Weight 285.18 g/mol

Monoisotopic Mass 284.04119 Da

Topological Polar Surface Area 26.3 Å²

Hydrogen Bond Donors 0

Hydrogen Bond Acceptors 2

Rotatable Bond Count 7

XLogP3 4.8

Physical Description
Expected to be a liquid or low-melting solid at

room temperature
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A standard and reliable method for the synthesis of Hexyl 4-bromobenzoate is the Fischer

esterification of 4-bromobenzoic acid with 1-hexanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification
Objective: To synthesize Hexyl 4-bromobenzoate from 4-bromobenzoic acid and 1-hexanol.

Materials:

4-bromobenzoic acid

1-hexanol

Concentrated sulfuric acid (catalyst)

Anhydrous sodium sulfate

Diethyl ether (or other suitable organic solvent)

Saturated sodium bicarbonate solution

Brine (saturated sodium chloride solution)

Round-bottom flask

Reflux condenser

Separatory funnel

Rotary evaporator

Standard glassware for extraction and drying

Procedure:

In a round-bottom flask, combine 1.0 equivalent of 4-bromobenzoic acid and 3-5 equivalents

of 1-hexanol.
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Slowly add a catalytic amount (e.g., 5% mol) of concentrated sulfuric acid to the mixture

while stirring.

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the

reaction can be monitored by Thin Layer Chromatography (TLC).

After the reaction is complete, allow the mixture to cool to room temperature.

Transfer the mixture to a separatory funnel and add diethyl ether to dilute the reaction

mixture.

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to

neutralize the acid catalyst and remove unreacted carboxylic acid), and brine.

Dry the organic layer over anhydrous sodium sulfate.

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the

solvent and excess 1-hexanol.

The resulting crude product can be further purified by vacuum distillation or column

chromatography on silica gel.
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Fischer Esterification Workflow for Hexyl 4-bromobenzoate Synthesis.
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Predicted Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.85 Doublet 2H Ar-H (ortho to -COO)

~ 7.55 Doublet 2H Ar-H (meta to -COO)

~ 4.25 Triplet 2H -OCH₂-

~ 1.70 Quintet 2H -OCH₂CH₂-

~ 1.40 - 1.25 Multiplet 6H -(CH₂)₃-

~ 0.85 Triplet 3H -CH₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 4: Predicted ¹³C NMR Data (in CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~ 166.0 C=O (ester carbonyl)

~ 131.5 Ar-C (ortho to -COO)

~ 130.0 Ar-C (ipso to -COO)

~ 128.0 Ar-C (meta to -COO)

~ 127.5 Ar-C (para to -COO, C-Br)

~ 65.5 -OCH₂-

~ 31.5 -CH₂-

~ 28.5 -CH₂-

~ 25.5 -CH₂-

~ 22.5 -CH₂-

~ 14.0 -CH₃

Infrared (IR) Spectroscopy
The IR spectrum of Hexyl 4-bromobenzoate is expected to show characteristic absorptions for

an aromatic ester.

Table 5: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3080 Medium-Weak Aromatic C-H stretch

~ 2950, 2860 Medium Aliphatic C-H stretch

~ 1720 Strong
C=O stretch (ester carbonyl)[2]

[3]

~ 1600, 1485 Medium-Weak Aromatic C=C stretch

~ 1270 Strong Asymmetric C-O-C stretch

~ 1100 Strong Symmetric C-O-C stretch

~ 1010 Medium In-plane C-H bend (aromatic)

~ 850 Strong
Out-of-plane C-H bend (p-

disubstituted aromatic)

~ 750 Medium C-Br stretch

Mass Spectrometry (MS)
The electron ionization mass spectrum is predicted to show a molecular ion peak and

characteristic fragmentation patterns for an ester.

Table 6: Predicted Key Mass Spectrometry Fragments

m/z Ion

284/286
[M]⁺ (Molecular ion, showing isotopic pattern for

Br)

201/203 [M - C₆H₁₁]⁺ (Loss of hexyl radical)

183/185 [BrC₆H₄CO]⁺ (Acylium ion, often the base peak)

155/157 [BrC₆H₄]⁺ (Loss of CO from acylium ion)

85 [C₆H₁₃]⁺ (Hexyl cation)
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Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity of Hexyl 4-bromobenzoate are not readily available in

the public domain. However, its structural similarity to parabens (esters of p-hydroxybenzoic

acid), particularly the longer-chain variants like butylparaben and propylparaben, suggests a

potential for endocrine-disrupting activity.[4][5][6]

Long-chain parabens have been shown to exhibit weak estrogenic activity by binding to

estrogen receptors (ERα and ERβ).[4][5] This interaction can initiate a signaling cascade

typically triggered by estradiol, potentially leading to the transcription of estrogen-responsive

genes. Such activity has been linked to concerns about reproductive health and an increased

risk of certain cancers.[7][8] Given that Hexyl 4-bromobenzoate possesses a long alkyl chain,

it is plausible that it could also interact with estrogen receptors.
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Hypothetical Signaling Pathway for Estrogenic Activity of Hexyl 4-bromobenzoate.

Conclusion
This technical guide provides a detailed theoretical framework for the molecular structure,

properties, synthesis, and potential biological activity of Hexyl 4-bromobenzoate. While direct

experimental data remains scarce, the predictions based on established chemical principles

and data from analogous compounds offer a valuable resource for researchers. The provided
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synthesis protocol is robust, and the predicted spectral data can serve as a benchmark for

future experimental work. The discussion on potential endocrine-disrupting activity highlights an

area for further toxicological and pharmacological investigation, particularly within the context

of drug development and safety assessment. Further empirical studies are necessary to

validate these theoretical predictions and fully elucidate the characteristics of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15417587?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15417587?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

